

# **Application Notes and Protocols for PF-07293893: In Vivo Efficacy Assessment**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | PF-07293893 |           |  |  |  |
| Cat. No.:            | B15542120   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

PF-07293893 is a novel, selective activator of the y3 subunit of AMP-activated protein kinase (AMPKy3).[1][2] Developed by Pfizer, it was investigated as a potential oral therapeutic for heart failure, particularly heart failure with preserved ejection fraction (HFpEF), with the goal of improving exercise intolerance.[3][4] The rationale for its development is based on the critical role of AMPK in regulating cellular energy metabolism, including promoting glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.[3][4] PF-07293893 advanced into Phase 1 clinical trials; however, its development was discontinued by Pfizer on April 29, 2025.[4] This document provides a summary of the available information on PF-07293893 and outlines generalized protocols for assessing its in vivo efficacy based on standard preclinical research practices in the field of heart failure.

#### Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor, activated in response to a low intracellular ATP/AMP ratio. This activation triggers a cascade of events aimed at restoring energy homeostasis. The heterotrimeric enzyme complex consists of a catalytic  $\alpha$  subunit and regulatory  $\beta$  and  $\gamma$  subunits.[5] The  $\gamma$ 3 isoform is predominantly expressed in skeletal muscle, making it an attractive target for therapies aimed at improving muscle function and energy metabolism.[6] In the context of heart failure, particularly HFpEF, impaired skeletal muscle function and exercise intolerance are significant contributors to patient morbidity. By



selectively activating AMPKy3, **PF-07293893** was designed to enhance skeletal muscle metabolic function.[3][4]

#### **Mechanism of Action**

**PF-07293893** acts as a selective activator of the AMPKy3 subunit.[1] Activation of AMPK leads to the phosphorylation of downstream targets that collectively shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.

Key downstream effects of AMPK activation include:

- Increased Glucose Uptake: Promotes the translocation of GLUT4 transporters to the cell membrane in skeletal muscle.
- Enhanced Fatty Acid Oxidation: Phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and subsequent relief of the inhibition of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid transport into mitochondria.
- Mitochondrial Biogenesis: Activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.

# **Signaling Pathway**





Click to download full resolution via product page

Caption: Signaling pathway of **PF-07293893** via AMPKy3 activation.



## **Preclinical In Vivo Efficacy Data (Hypothetical)**

Disclaimer: Specific in vivo efficacy data for **PF-07293893** is not publicly available. The following tables represent hypothetical data based on expected outcomes for a successful compound with this mechanism of action in a relevant animal model of heart failure.

Table 1: Effects of **PF-07293893** on Exercise Capacity in a Dahl Salt-Sensitive Rat Model of HFpEF

| Treatment<br>Group | Dose (mg/kg,<br>oral, daily) | Baseline<br>Treadmill<br>Distance (m) | 4-Week<br>Treadmill<br>Distance (m) | % Change<br>from Baseline |
|--------------------|------------------------------|---------------------------------------|-------------------------------------|---------------------------|
| Vehicle            | -                            | 450 ± 50                              | 380 ± 60                            | -15.6%                    |
| PF-07293893        | 10                           | 460 ± 55                              | 510 ± 70                            | +10.9%                    |
| PF-07293893        | 30                           | 455 ± 50                              | 590 ± 65                            | +29.7%                    |
| PF-07293893        | 100                          | 465 ± 60                              | 680 ± 75                            | +46.2%                    |

Table 2: Effects of PF-07293893 on Skeletal Muscle Mitochondrial Respiration

| Treatment<br>Group | Dose (mg/kg,<br>oral, daily) | State 3<br>Respiration<br>(pmol O <sub>2</sub> /s/mg) | State 4 Respiration (pmol O <sub>2</sub> /s/mg) | Respiratory<br>Control Ratio<br>(RCR) |
|--------------------|------------------------------|-------------------------------------------------------|-------------------------------------------------|---------------------------------------|
| Vehicle            | -                            | 150 ± 20                                              | 30 ± 5                                          | 5.0                                   |
| PF-07293893        | 30                           | 220 ± 25                                              | 32 ± 6                                          | 6.9                                   |

# **Experimental Protocols (Generalized)**

The following are generalized protocols for evaluating the in vivo efficacy of a selective AMPKy3 activator like **PF-07293893** in a preclinical model of HFpEF.

## **Animal Model of HFpEF**

A common model for HFpEF is the Dahl salt-sensitive (DSS) rat fed a high-salt diet.



- Animals: Male Dahl salt-sensitive rats, 6-8 weeks old.
- Diet: A high-salt (8% NaCl) diet is initiated to induce hypertension, cardiac hypertrophy, and diastolic dysfunction, hallmarks of HFpEF. A control group is maintained on a normal chow diet.
- Model Confirmation: After 8-10 weeks on the high-salt diet, cardiac function is assessed by echocardiography to confirm the development of HFpEF (preserved ejection fraction with evidence of diastolic dysfunction and cardiac hypertrophy).

#### **Drug Administration and Study Design**

- Acclimation: Animals are acclimated for at least one week before the start of the study.
- Grouping: Rats with confirmed HFpEF are randomized into treatment groups (e.g., vehicle control, and multiple dose levels of PF-07293893).
- Administration: PF-07293893 is formulated as a suspension and administered orally once daily via gavage for a specified duration (e.g., 4-6 weeks).
- Monitoring: Body weight and general health are monitored daily. Blood pressure can be monitored weekly via the tail-cuff method.

## **Efficacy Endpoints**

- Apparatus: A rodent treadmill with adjustable speed and incline.
- Protocol:
  - Acclimate rats to the treadmill for 3-5 days before baseline testing.
  - Conduct a baseline exercise test to determine the maximum running distance or time to exhaustion. A typical protocol starts at a low speed (e.g., 10 m/min) with a gradual increase in speed every 2-3 minutes until the rat is exhausted.
  - Repeat the exercise test at the end of the treatment period.
  - Calculate the change in exercise capacity for each group.



- Procedure: Perform echocardiography at baseline and at the end of the study to assess cardiac structure and function.
- Parameters:
  - Left ventricular ejection fraction (LVEF) to confirm preserved systolic function.
  - E/e' ratio, left atrial volume, and isovolumic relaxation time (IVRT) to assess diastolic function.
  - Left ventricular mass to assess hypertrophy.
- At the end of the study, animals are euthanized.
- Blood is collected for pharmacokinetic and biomarker analysis.
- The heart is excised, weighed, and processed for histology (e.g., fibrosis staining) and molecular analysis.
- Skeletal muscles (e.g., gastrocnemius, soleus) are harvested and either flash-frozen in liquid nitrogen for molecular analysis or used immediately for mitochondrial respiration studies.

# **Ex Vivo Analysis of Skeletal Muscle**

- Mitochondrial Respiration:
  - Isolate mitochondria from fresh skeletal muscle tissue.
  - Measure oxygen consumption rates using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
  - Assess State 3 (ADP-stimulated) and State 4 (resting) respiration to determine the respiratory control ratio (RCR), an indicator of mitochondrial coupling and efficiency.
- Western Blot Analysis:
  - Prepare protein lysates from frozen skeletal muscle.



 Perform Western blotting to measure the phosphorylation status of AMPK and its downstream targets (e.g., p-AMPK, p-ACC).

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for a preclinical in vivo efficacy study.



#### Conclusion

PF-07293893 represents a targeted approach to treating HFpEF by enhancing skeletal muscle bioenergetics through the selective activation of AMPKy3. While the clinical development of this compound has been halted, the rationale and methodologies for its preclinical evaluation remain relevant for future drug discovery efforts in this area. The protocols and workflows outlined here provide a general framework for assessing the in vivo efficacy of similar compounds, focusing on clinically relevant endpoints such as exercise capacity and the underlying physiological mechanisms in appropriate animal models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of clinical candidate PF-07293893: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. drughunter.com [drughunter.com]
- 5. AMPK blunts chronic heart failure by inhibiting autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- To cite this document: BenchChem. [Application Notes and Protocols for PF-07293893: In Vivo Efficacy Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542120#in-vivo-efficacy-studies-of-pf-07293893]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com